molecular formula C30H30FN7O6 B605098 N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate CAS No. 1557268-88-8

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

Cat. No. B605098
M. Wt: 603.6114
InChI Key: VRHPZWLHPIENFW-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, a cocrystal structure of JAK3 in complex with a similar compound confirms the covalent interaction . Moreover, the crystal structure of a related compound, freebase Imatinib, which precipitated from a 1:10 mixture with arginine, was presented .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, a compound was synthesized with a yield of 90%, appearing as a white powder, with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra were also provided .

Scientific Research Applications

  • Fluorescence Binding with Bovine Serum Albumin : A study by Meng, Zhu, Zhao, Yu, & Lin (2012) synthesized derivatives related to this compound and investigated their interactions with bovine serum albumin (BSA). This included analysis of thermodynamic parameters and binding constants, which are essential for understanding the compound's behavior in biological systems.

  • Antimicrobial Applications : A paper by Gouda, Berghot, Shoeib, & Khalil (2010) discussed the synthesis of derivatives incorporating pyrazole moiety, including those related to your compound of interest, and evaluated their antimicrobial properties. This suggests potential applications in developing new antimicrobial agents.

  • Heterocyclic Synthesis and Applications : Fadda, Etman, El-Seidy, & Elattar (2012) conducted a study on the utility of enaminonitriles in heterocyclic synthesis, which included the synthesis of derivatives related to your compound. Their research, detailed in their paper, contributes to the broader understanding of how these compounds can be synthesized and potentially used in various applications.

  • Capillary Electrophoresis Analysis : Research by Ye, Huang, Li, Xiang, & Xu (2012) on nonaqueous capillary electrophoresis of compounds including derivatives of your compound of interest, suggests its potential for quality control in pharmaceutical contexts.

  • Anti-5-Lipoxygenase and Anticancer Properties : A study by Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anti-5-lipoxygenase and anticancer agents. This research, available here, demonstrates the potential therapeutic applications of compounds related to the one you are interested in.

  • PET Imaging in Neuroinflammation : A study by Wang, Xu, Miao, Dong, Li, Wang, Gao, Zheng, & Xu (2018) focused on the synthesis of a derivative for potential PET imaging of IRAK4 enzyme in neuroinflammation. Their research, detailed in this paper, explores novel imaging applications in medical diagnostics.

  • Antifungal Activity : Wu, Lan, Wu, Fei (2021) synthesized novel pyrimidine derivatives and evaluated their antifungal activities. Their findings, discussed in their publication, show the compound's potential in antifungal applications.

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, a new piperazine compound (LQFM182) was evaluated for acute oral systemic toxicity in mice through the neutral red uptake (nru) assay . It was classified in GHS category 300 < LD50 < 2000 mg/kg .

Future Directions

The future directions for research on similar compounds could involve further investigation of their anti-nociceptive and anti-inflammatory effects, as well as their toxicity . Additionally, the synthesis of new amides of the N-methylpiperazine series could be explored further .

properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN7O2.C4H4O4/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34;5-3(6)1-2-4(7)8/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHPZWLHPIENFW-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

CAS RN

1557268-88-8
Record name Abivertinib maleate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557268888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABIVERTINIB MALEATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0447KM2XTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 2
Reactant of Route 2
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 3
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 4
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 5
Reactant of Route 5
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate
Reactant of Route 6
N-(3-((2-((3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)phenyl)acrylamide maleate

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